molecular formula C24H20O3 B14957606 7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B14957606
M. Wt: 356.4 g/mol
InChI Key: ZZVPNTIKQNDXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving high purity and yield. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted chromenones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, hydroxy derivatives, and quinones, each with distinct chemical and physical properties.

Scientific Research Applications

7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6,7-dihydroxycoumarin
  • 2-Methoxy-5-methylphenyl isocyanate
  • 4-Methyl-7-hydroxycoumarin

Uniqueness

Compared to similar compounds, 7-METHYL-5-[(4-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the chromenone core allows for targeted interactions with biological molecules, making it a valuable compound in various research fields.

Properties

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

7-methyl-5-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C24H20O3/c1-16-8-10-18(11-9-16)15-26-21-12-17(2)13-22-24(21)20(14-23(25)27-22)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3

InChI Key

ZZVPNTIKQNDXAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.